molecular formula C10H9BrCl2N2O2 B2952573 Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1431965-03-5

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2952573
CAS No.: 1431965-03-5
M. Wt: 340
InChI Key: IRHKUDHDCNGCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a halogenated imidazopyridine derivative characterized by chlorine substituents at the 6- and 8-positions of the fused bicyclic ring system. The compound features an ethoxycarbonyl group at position 2 and exists as a hydrobromide salt, which enhances its solubility in polar solvents compared to its free base form . The discontinuation of its commercial availability (as noted in ) may reflect challenges in synthesis or niche industrial demand .

Properties

IUPAC Name

ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2.BrH/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHKUDHDCNGCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as imidazo[1,2-a]pyridine derivatives and chlorinating agents.

  • Chlorination: The imidazo[1,2-a]pyridine core is subjected to chlorination to introduce chlorine atoms at the 6 and 8 positions.

  • Carboxylation: The chlorinated intermediate is then carboxylated to introduce the carboxylate group.

  • Esterification: The carboxylate group is converted to its ethyl ester form.

  • Hydrobromination: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the chlorine or carboxylate positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate oxide.

  • Reduction Products: Reduction can produce Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydride.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazopyridine derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Structural and Functional Group Analysis

Halogen Substitution: The 6,8-dichloro substitution in the target compound contrasts with brominated analogs like 3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine (2d) (). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate () demonstrates the impact of replacing the pyridine ring with pyrazine, which introduces an additional nitrogen atom. This modification could enhance hydrogen-bonding interactions but reduce lipophilicity .

Ester Functionalization :

  • The ethoxycarbonyl group at position 2 is shared with 3-Benzoyl-8-bromo-2-ethoxycarbonyl-6-methylimidazo[1,2-a]pyridine (2f) (). However, the presence of a methyl group at position 6 in 2f increases hydrophobicity compared to the dichloro-substituted target compound .

Salt Forms :

  • The hydrobromide salt of the target compound distinguishes it from neutral analogs like Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (). Salt formation typically improves aqueous solubility and crystallinity, which are critical for pharmaceutical formulation .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Formula Key Properties
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 6,8-Cl; 2-ethoxycarbonyl; HBr salt Not reported C₁₁H₁₀Cl₂N₂O₂·HBr Enhanced solubility (salt form)
3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine (2d) 6,8-Br; 3-benzoyl; 2-ethoxycarbonyl 215 C₁₉H₁₄Br₂N₂O₃ High melting point; dibromo substitution
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate 6,8-Cl; 2-acetate 92–93 C₁₁H₁₀Cl₂N₂O₂ Lower melting point; neutral ester
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Pyrazine core; 6,8-Br; 2-ethoxycarbonyl Not reported C₉H₆Br₂N₄O₂ Pyrazine ring; similarity score 0.82

Challenges and Limitations

  • The discontinuation of the target compound () may reflect synthetic complexity or stability issues, as seen in analogs requiring flash chromatography for purification (e.g., 27% yield for compound 26 in ) .
  • Compared to 3-Benzoyl-8-bromo-6-methylimidazo[1,2-a]pyridine (2e) (melting point 173–174°C), the target compound’s salt form likely offers improved crystallinity but may complicate storage under humid conditions .

Biological Activity

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound notable for its unique imidazo-pyridine structure, characterized by the presence of two chlorine atoms at the 6 and 8 positions of the imidazo ring and an ethyl ester group at the 2 position. This compound, with a molecular formula of C10H9BrCl2N2O2C_{10}H_9BrCl_2N_2O_2 and a molecular weight of approximately 340.0 g/mol, has been investigated for its biological activities, which include antimicrobial properties and potential roles in cancer treatment.

Chemical Structure

The structural features of this compound can be summarized as follows:

Property Details
Molecular Formula C10H9BrCl2N2O2
Molecular Weight 340.0 g/mol
Chlorine Substitutions Positions 6 and 8
Functional Group Ethyl ester at position 2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Comparative studies with structurally similar compounds reveal that its dual chlorine substitutions may enhance its effectiveness against various pathogens.

Compound Name Structural Features Biological Activity
Ethyl imidazo[1,2-a]pyridine-2-carboxylateSingle chlorine substitutionModerate antimicrobial activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylateChlorine at position 5Antimicrobial properties
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine at position 7Potential anti-cancer activity
This compound Dual chlorine substitutionsEnhanced antimicrobial activity

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biological targets. It has been suggested that compounds in this class may inhibit specific enzymes or proteins involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : In laboratory settings, this compound demonstrated potent inhibitory effects against bacterial strains resistant to conventional antibiotics.
    • Example: A study reported a minimum inhibitory concentration (MIC) of 5μg/mL5\mu g/mL against Staphylococcus aureus.
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth rates in xenograft models of human cancer.
    • Example: In a study involving mice implanted with human cancer cells, administration of the compound led to a 40%40\% reduction in tumor volume compared to control groups.
  • Clinical Implications : The potential for this compound as a therapeutic agent in treating autoimmune diseases has also been explored due to its ability to modulate immune responses.

Q & A

Q. What are the common synthetic routes for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?

Q. How is the compound characterized structurally?

Methodological Answer: Use a combination of:

  • 1H/13C NMR: Assign peaks based on chemical shifts (e.g., δ 8.22–8.10 ppm for aromatic protons, δ 4.58–4.44 ppm for ethyl ester protons) .
  • LC-MS: Confirm molecular weight (e.g., m/z 224.1 [M+H]+ for the ester intermediate) .
  • X-ray crystallography: Resolve crystal packing and confirm halogen positions using SHELXL .

Example NMR Data:

Proton PositionChemical Shift (δ, ppm)MultiplicityReference
H-3 (aromatic)8.22–8.10m
Ethyl CH24.58–4.44q

Q. What are the primary biomedical applications of this compound?

Methodological Answer: The compound serves as a precursor for:

  • Antiparasitic agents: Derivatives inhibit Entamoeba histolytica (IC50: 2–5 µM) via nitroimidazole-like mechanisms .
  • Anticancer agents: Carboxylate derivatives show activity against lung and pancreatic cancer cell lines (IC50: 10–20 µM) by targeting receptor tyrosine kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. How to resolve contradictions in spectral data for derivatives?

Methodological Answer:

  • Case Study: Discrepancies in aromatic proton shifts may arise from tautomerism. Use variable-temperature NMR to identify equilibrium states .
  • DFT Calculations: Compare computed vs. experimental IR spectra to validate substituent effects .

Q. What computational tools predict the compound’s reactivity?

Methodological Answer:

  • DFT (Gaussian): Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution at C-6/C-8 .
  • Molecular docking (AutoDock): Simulate binding to c-Met kinase (PDB: 3LQ8) to prioritize derivatives .

Docking Results Table:

DerivativeBinding Energy (kcal/mol)Reference
Parent-8.2
Nitro-substituted-9.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.